
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with a complex structure and unique properties. It is extensively used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrocyclohexan-1-one typically involves the nitration of 4-methylcyclohexanone. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule .
Industrial Production Methods
Industrial production of 4-methyl-2-nitrocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired yield and purity of the product .
化学反应分析
Types of Reactions
4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted cyclohexanones depending on the reagent used.
科学研究应用
4-methyl-2-nitrocyclohexan-1-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used to study biological processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of innovative materials and chemical products.
作用机制
The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .
相似化合物的比较
Similar Compounds
4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrocyclohexanone: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-methyl-2-nitrocyclohexan-1-one’s unique combination of a methyl and nitro group on the cyclohexanone ring makes it particularly valuable for specific research applications. Its mixture of diastereomers provides additional complexity, allowing for the study of stereochemical effects in chemical and biological processes .
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
4-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3 |
InChI 键 |
STBYITJJVAURNA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=O)C(C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



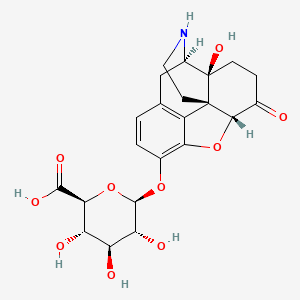
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
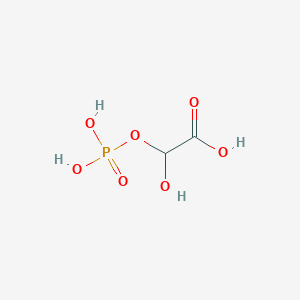
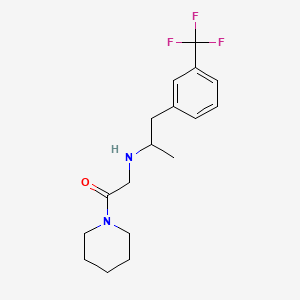
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
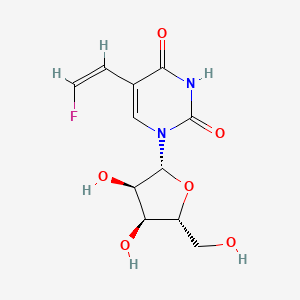


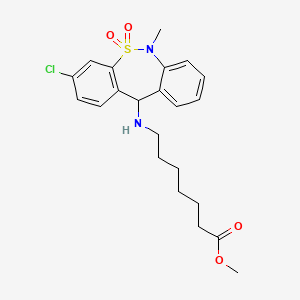
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

